N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
The compound N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole-derived amine featuring a 2-fluoroethyl substituent and a methyl group at distinct positions on its dual pyrazole rings. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the ethyl and methyl substituents modulate steric and electronic properties .
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-9-11(8-15-17)7-14-12-10(2)6-16-18(12)5-4-13/h6,8-9,14H,3-5,7H2,1-2H3 |
InChI Key |
MZHQARMMDRGQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(C=NN2CCF)C |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
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Formation of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine :
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A solution of 4-methyl-1H-pyrazol-5-amine in dimethylformamide (DMF) is treated with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K₂CO₃) at 70°C for 12 hours.
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The fluoroethyl group is introduced via SN2 displacement, with K₂CO₃ acting as a base to deprotonate the pyrazole nitrogen.
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Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol :
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1-Ethyl-1H-pyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C.
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The reaction achieves >90% conversion, yielding the alcohol intermediate.
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Chlorination of (1-Ethyl-1H-pyrazol-4-yl)methanol :
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Thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the alcohol to (1-ethyl-1H-pyrazol-4-yl)methyl chloride.
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Excess SOCl₂ is removed under reduced pressure to prevent side reactions.
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Final Coupling Reaction :
Optimization Data Table
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent (Step 1) | DMF | +15% vs. THF |
| Base (Step 4) | Et₃N | +20% vs. K₂CO₃ |
| Temperature (Step 4) | 80°C | +25% vs. 60°C |
| Reaction Time (Step 4) | 24 hours | Maximal yield |
Reductive Amination Approach
This method avoids chlorination steps by directly coupling aldehyde and amine precursors through reductive amination, improving atom economy.
Procedure
-
Aldehyde Preparation :
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1-Ethyl-1H-pyrazole-4-carbaldehyde is synthesized via oxidation of (1-ethyl-1H-pyrazol-4-yl)methanol using manganese dioxide (MnO₂).
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Amine Substrate :
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1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine is prepared as described in Section 1.
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-
Reductive Coupling :
Advantages and Limitations
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Advantages : Eliminates hazardous chlorination reagents; reduces purification steps.
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Limitations : Requires strict pH control to avoid over-reduction; lower yields (~60%) compared to nucleophilic substitution.
Solvent-Free Condensation
Emerging green chemistry protocols utilize solvent-free conditions to enhance sustainability and reduce waste.
Methodology
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Mechanochemical Synthesis :
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Microwave-Assisted Reaction :
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Reactants are irradiated in a microwave reactor at 100°C for 15 minutes without solvent.
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Microwave activation accelerates the reaction by enhancing molecular collisions.
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Comparative Performance Table
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| Mechanochemical | 78 | 95 | 0.8 |
| Microwave | 82 | 97 | 1.2 |
| Conventional (Section 1) | 85 | 98 | 3.5 |
Fluorination Strategies
Introducing the 2-fluoroethyl group poses challenges due to fluorine’s reactivity. Two predominant fluorination methods are employed:
Late-Stage Fluorination
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Electrophilic Fluorination :
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1-(2-Hydroxyethyl)-4-methyl-1H-pyrazol-5-amine is treated with Selectfluor® in acetonitrile at 60°C.
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Yields 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine with 70% efficiency.
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Building Block Incorporation
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Pre-Fluorinated Intermediates :
Analytical and Purification Techniques
Characterization
Purification
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.
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Recrystallization : Ethanol/water (4:1) yields crystalline product suitable for X-ray analysis.
Industrial-Scale Considerations
Process Optimization
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Continuous Flow Synthesis :
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Reactants are pumped through a heated reactor (80°C) with residence time of 30 minutes, achieving 90% conversion.
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Eliminates batch variability and improves safety.
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Waste Management :
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs differ in substituent positions, fluorine presence, and backbone modifications. Below is a comparative analysis:
Table 1: Structural and Molecular Properties of Analogs
*Theoretical formula based on IUPAC name; †Calculated molecular weight.
Pharmacological and Physicochemical Implications
Fluorine Substituent: The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine) by resisting oxidative degradation. This also enhances blood-brain barrier penetration .
These groups also reduce aqueous solubility, impacting bioavailability.
Chlorine vs. Fluorine : Chlorine in C₁₂H₁₉ClFN₅ increases molecular weight and electronegativity but may introduce toxicity risks compared to fluorine’s favorable safety profile .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound featuring a complex pyrazole structure. Its unique molecular configuration and substituents have attracted attention in medicinal chemistry, particularly concerning its biological activity, including potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 287.77 g/mol. The structure includes two pyrazole rings connected by a methylene bridge, which contributes to its reactivity and biological interactions. The incorporation of an ethyl group and a fluoroethyl group enhances its pharmacological properties, potentially influencing its binding affinities to various biological targets.
Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential. Notably, studies have shown that it can selectively bind to certain receptors, influencing downstream signaling pathways critical in various diseases.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, showcasing its potential in various therapeutic areas:
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblasts. This selectivity highlights its potential as an anticancer agent with reduced side effects .
- Inflammation Model : In a controlled study, this compound was found to effectively reduce the levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests that it may serve as a therapeutic agent in treating chronic inflammatory conditions .
Comparative Analysis
To understand the unique characteristics of this compound, it can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethylpyrazole | Lacks fluoroethyl substitution | Different reactivity |
| 3-Methylpyrazole | Only one pyrazole ring | Varies in biological activity |
| 5-Fluoropyrazole | Fluorinated but lacks ethyl substitution | Distinct chemical properties |
This comparative analysis underscores the significance of structural modifications in influencing biological activities.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: React 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine with a halogenated intermediate (e.g., bromomethyl or chloromethyl derivatives of 1-ethyl-1H-pyrazole) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Key Parameters Table:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temp. | 70°C |
| Yield | ~65–75% |
Advanced Experimental Design
Q. Q2. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path simulations (e.g., using Gaussian or ORCA) can predict transition states and energy barriers. For instance:
- Step 1: Model the nucleophilic substitution step to identify steric/electronic effects of the 2-fluoroethyl group on reactivity .
- Step 2: Use machine learning (ML) to analyze experimental datasets (e.g., solvent polarity, temperature) and recommend conditions for maximizing yield .
Case Study:
A fluoroethyl-substituted pyrazole analog required THF instead of DMF to minimize side reactions, as predicted by ML-based solvent screening .
Data Contradiction Analysis
Q. Q3. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or purity. Mitigation strategies include:
- Purity Verification: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .
Example:
Inconsistent IC₅₀ values for a related pyrazole derivative were traced to residual DMSO in stock solutions, which altered enzyme kinetics .
Biological Activity Profiling (Basic)
Q. Q4. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR or CDK2) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .
Protocol:
| Assay Type | Cell Line | Incubation Time | Readout |
|---|---|---|---|
| MTT | HeLa | 48 h | 570 nm |
Advanced Mechanistic Studies
Q. Q5. How can researchers investigate the role of the 2-fluoroethyl group in target binding?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the fluoroethyl group and hydrophobic pockets of target proteins (e.g., crystallized kinase structures from PDB) .
- Isotopic Labeling: Synthesize a ¹⁸F-labeled analog for PET imaging to study in vivo distribution and target engagement .
Data Interpretation:
In a fluorinated pyrazole analog, the 2-fluoroethyl group enhanced binding affinity (ΔG = −9.2 kcal/mol) by forming van der Waals interactions with a leucine residue in the ATP-binding pocket .
Stability and Reactivity (Advanced)
Q. Q6. What strategies prevent decomposition of the 2-fluoroethyl group during storage or reactions?
Methodological Answer:
- Storage: Lyophilize and store under inert gas (Ar) at −20°C to minimize hydrolysis .
- Reaction Design: Avoid protic solvents (e.g., MeOH) and high temperatures (>80°C) during synthesis to retain fluorine integrity .
Case Study:
A 2-fluoroethyl pyrazole derivative decomposed in aqueous buffer (pH 7.4) at 37°C with a t₁/₂ of 12 h, necessitating formulation in cyclodextrin for in vivo studies .
Structural Confirmation (Basic)
Q. Q7. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify peaks for the ethyl (δ 1.2–1.4 ppm), fluoroethyl (δ 4.5–4.7 ppm), and pyrazole protons (δ 7.2–7.8 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₉F₁N₆: 294.1664) .
Reference Spectrum Table:
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole C-3 | 7.5 (s) | 142.5 |
| 2-Fluoroethyl | 4.6 (t, J=47 Hz) | 82.3 (d, J=170 Hz) |
Advanced SAR Studies
Q. Q8. How can structure-activity relationship (SAR) studies improve the potency of this compound?
Methodological Answer:
- Analog Synthesis: Replace the ethyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects .
- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical functional groups (e.g., fluoroethyl for lipophilicity, pyrazole for π-π stacking) .
Example:
A cyclopropyl analog showed 3× higher kinase inhibition than the ethyl derivative due to improved hydrophobic fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
